
Nétarsudil
Vue d'ensemble
Description
Netarsudil est un médicament principalement utilisé pour le traitement du glaucome et de l'hypertension oculaire. Il est commercialisé sous des noms de marque tels que Rhopressa et Rhokiinsa. Netarsudil agit en inhibant l'enzyme rho kinase, ce qui contribue à augmenter l'écoulement de l'humeur aqueuse à travers le réseau trabéculaire, réduisant ainsi la pression intraoculaire .
Applications De Recherche Scientifique
Key Mechanisms
- Rho Kinase Inhibition : Reduces actomyosin contraction and extracellular matrix production.
- Norepinephrine Transporter Inhibition : Modulates aqueous humor dynamics.
- Increased Trabecular Outflow Facility : Enhances drainage through the trabecular meshwork.
Glaucoma Management
Netarsudil has been approved by the U.S. Food and Drug Administration for the reduction of IOP in patients with primary open-angle glaucoma and ocular hypertension. Clinical studies have shown that netarsudil significantly lowers IOP when administered once daily.
Efficacy in Clinical Trials
- Phase 2 and Phase 3 Studies : Demonstrated significant reductions in IOP with once-daily dosing.
- Comparison to Timolol : In trials, netarsudil was found to be non-inferior to timolol maleate, a standard treatment .
Case Studies
- Study on Aqueous Humor Dynamics :
- Long-term Safety Profile :
Pharmacokinetics
Netarsudil exhibits favorable pharmacokinetic properties, allowing for sustained IOP reduction over 24 hours following administration. Studies have demonstrated its ability to maintain effective concentrations in ocular tissues .
Comparative Efficacy Table
Mécanisme D'action
Mode of Action
Netarsudil acts as an inhibitor to both Rho kinase and the norepinephrine transporter . By inhibiting Rho kinase, Netarsudil reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the trabecular meshwork ™ and Schlemm’s canal (SC) cells . The inhibition of the norepinephrine transporter by Netarsudil is also a significant part of its mode of action .
Biochemical Pathways
Netarsudil specifically targets the conventional trabecular pathway of aqueous humour outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms like protaglandin F2-alpha analog .
Pharmacokinetics
After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . The elimination half-life of Netarsudil is approximately 16-17 hours , and the duration of action is at least 24 hours .
Result of Action
The primary result of Netarsudil’s action is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor through the trabecular meshwork . Lowering high pressure inside the eye can help prevent loss of vision or blindness .
Action Environment
The action of Netarsudil is influenced by the environment within the eye. The drug is applied topically as eye drops, and its effectiveness can be influenced by factors such as the patient’s tear production, blink rate, and the health of the cornea. It’s also worth noting that the drug’s action and efficacy may be influenced by other medications the patient is using, especially other eye drops. Therefore, it’s recommended to apply other eye drops at least five minutes before or after Netarsudil .
Analyse Biochimique
Biochemical Properties
Netarsudil interacts with the enzyme rho kinase and norepinephrine transporters found in the conventional trabecular pathway . It acts as an inhibitor to these biomolecules, thereby affecting the outflow of aqueous humour .
Cellular Effects
Netarsudil has been shown to have effects on trabecular meshwork ™ cells. It disrupts actin stress fibers and focal adhesions in TM cells . It also blocks the profibrotic effects of transforming growth factor-β2 in primary human TM cells .
Molecular Mechanism
The mechanism of action of Netarsudil is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .
Temporal Effects in Laboratory Settings
In a clinical trial, Netarsudil demonstrated significant short-term effects on episcleral vein diameter as early as 1 hour after instillation . It also increased the velocity of erythrocytes, suggestive of increased episcleral vein flow rates .
Dosage Effects in Animal Models
Netarsudil has shown to produce large and durable intraocular pressure (IOP) reductions in animal models, such as rabbits and monkeys . These effects were observed to be sustained for at least 24 hours after once daily dosing .
Metabolic Pathways
The systemic exposure of Netarsudil and its active metabolite, AR-13503, after topical ocular administration of Netarsudil ophthalmic solution 0.02% once daily for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of Netarsudil .
Transport and Distribution
After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Netarsudil est synthétisé par un procédé chimique en plusieurs étapes. La synthèse commence par la préparation de la structure principale, qui implique la formation d'un cycle benzénique substitué par divers groupes fonctionnels. Les étapes clés comprennent :
Formation du Cycle Benzénique : La première étape implique la formation d'un cycle benzénique avec des substituants spécifiques. Ceci est généralement réalisé par des réactions d'alkylation ou d'acylation de Friedel-Crafts.
Introduction de Groupes Fonctionnels : Divers groupes fonctionnels tels que les groupes amino, hydroxyle et ester sont introduits par des réactions de substitution. Ces réactions nécessitent souvent des réactifs et des catalyseurs spécifiques pour garantir un rendement élevé et une pureté.
Assemblage Final : La dernière étape implique le couplage de la structure principale avec d'autres fragments moléculaires pour former la molécule de netarsudil complète. Cette étape peut impliquer des réactions de condensation et nécessite un contrôle précis des conditions de réaction pour éviter les réactions secondaires.
Méthodes de Production Industrielle
La production industrielle de netarsudil suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :
Traitement en Batch : De grandes quantités de réactifs sont mélangées dans des réacteurs et les réactions sont effectuées dans des conditions contrôlées.
Purification : Le produit brut est purifié en utilisant des techniques telles que la cristallisation, la distillation et la chromatographie pour obtenir du netarsudil de haute pureté.
Contrôle de la Qualité : Le produit final est soumis à des tests de contrôle de la qualité rigoureux pour garantir qu'il répond aux spécifications requises pour un usage pharmaceutique.
Analyse Des Réactions Chimiques
Types de Réactions
Netarsudil subit diverses réactions chimiques, notamment :
Oxydation : Netarsudil peut être oxydé pour former différents produits d'oxydation. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir le netarsudil en ses formes réduites. Les agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Substitution : Netarsudil peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Ces réactions nécessitent souvent des catalyseurs et des conditions spécifiques.
Réactifs et Conditions Communes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure d'aluminium et lithium, et autres agents réducteurs.
Substitution : Catalyseurs tels que le palladium sur carbone, et des solvants spécifiques comme le dichlorométhane.
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine.
Applications de la Recherche Scientifique
Netarsudil a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes de réaction.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Principalement utilisé pour abaisser la pression intraoculaire chez les patients atteints de glaucome ou d'hypertension oculaire.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme étalon de référence en chimie analytique.
Mécanisme d'Action
Netarsudil exerce ses effets en inhibant l'enzyme rho kinase. Cette inhibition conduit à une augmentation de l'écoulement de l'humeur aqueuse à travers le réseau trabéculaire, réduisant ainsi la pression intraoculaire. De plus, le netarsudil inhibe le transporteur de la norépinéphrine, ce qui contribue encore à ses effets hypotenseurs .
Comparaison Avec Des Composés Similaires
Netarsudil est unique par rapport aux autres médicaments contre le glaucome en raison de son double mécanisme d'action. Les composés similaires comprennent :
Latanoprost : Un analogue de la prostaglandine qui augmente l'écoulement uvéosclérotique.
Timolol : Un bêta-bloqueur qui réduit la production d'humeur aqueuse.
Brimonidine : Un alpha-agoniste qui diminue la production d'humeur aqueuse et augmente l'écoulement uvéosclérotique.
La capacité de Netarsudil à cibler à la fois la rho kinase et les transporteurs de norépinéphrine le différencie de ces autres médicaments, offrant une nouvelle approche du traitement du glaucome .
Activité Biologique
Netarsudil, a novel compound classified as a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor, has emerged as a significant therapeutic agent in the management of glaucoma and ocular hypertension. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Netarsudil exhibits its primary pharmacological effects through the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play critical roles in regulating the contractility of trabecular meshwork (TM) cells, influencing aqueous humor outflow and intraocular pressure (IOP). By inhibiting these kinases, netarsudil reduces actomyosin contraction within TM cells, thereby enhancing trabecular outflow facility and decreasing IOP. Additionally, it inhibits the norepinephrine transporter, which may further contribute to its IOP-lowering effects by modulating aqueous humor dynamics.
Key Mechanisms:
- ROCK Inhibition : Reduces cell stiffness and extracellular matrix production in TM cells.
- NET Inhibition : Increases norepinephrine signaling, potentially reducing aqueous humor production.
Preclinical Findings
In preclinical studies, netarsudil demonstrated potent inhibitory activity against ROCK1 and ROCK2 with IC50 values of 79 nM and 16 nM respectively. The compound also effectively blocked TGF-β2-induced fibrogenic marker expression in human TM cells, indicating its antifibrotic properties .
Table 1: Comparative Inhibitory Potency of Netarsudil and Related Compounds
Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Other Kinases |
---|---|---|---|
Netarsudil | 79 | 16 | PKA, MRCKA |
Netarsudil-M1 | <15 | <5 | - |
AR-12286 | 150 | 100 | - |
Y-27632 | 200 | 300 | - |
Fasudil | 250 | 400 | - |
Clinical Efficacy
Netarsudil has been evaluated in various clinical trials for its efficacy in lowering IOP in patients with open-angle glaucoma and ocular hypertension. A multicenter open-label study revealed that netarsudil monotherapy resulted in a mean IOP reduction of 16.9% in treatment-naïve patients .
Phase III Trials
In pooled analyses from Phase III studies, netarsudil was shown to be noninferior to traditional treatments such as timolol. Mean IOP reductions ranged from 16.4 to 18.1 mmHg among patients treated with netarsudil . The safety profile was favorable, with treatment-related serious adverse events occurring at similar rates compared to control groups.
Case Studies
Recent studies highlight netarsudil's effectiveness in specific patient populations. For instance, research at Duke Eye Center demonstrated that netarsudil effectively reduced steroid-induced ocular hypertension—an important finding given that glucocorticoids can significantly elevate IOP in susceptible individuals . This study utilized both clinical data and animal models to elucidate the drug's mechanisms in counteracting glucocorticoid effects.
Safety Profile
The safety profile of netarsudil has been extensively documented. Common adverse effects include mild conjunctival hyperemia and transient ocular irritation. Serious adverse events were rare but included instances like pneumonia and malignant melanoma reported in isolated cases .
Propriétés
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRXQUGYQRVML-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027774 | |
Record name | Netarsudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well. | |
Record name | Netarsudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13931 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1254032-66-0 | |
Record name | [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netarsudil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netarsudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13931 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Netarsudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETARSUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.